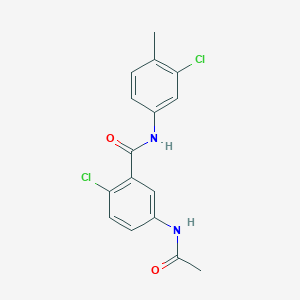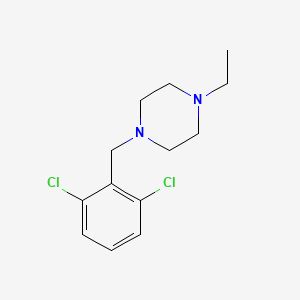
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. CPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been associated with a wide range of physiological and biochemical effects.
Mécanisme D'action
CPCA works by inhibiting the activity of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological and biochemical effects. Inhibition of this compound leads to an increase in endocannabinoid levels, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
CPCA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPCA has been shown to reduce pain and inflammation, as well as anxiety and depression-like behaviors. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In addition, CPCA has been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, making it a useful tool for studying the endocannabinoid system. However, CPCA has limited solubility in water, which can make it difficult to work with in some experiments. In addition, CPCA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CPCA. One area of interest is the development of more potent and selective N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in various disease states, including pain, inflammation, anxiety, and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCA and its potential use in cancer therapy.
Méthodes De Synthèse
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 4-chlorobenzoyl chloride to yield the final product. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
CPCA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Its inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide makes it a promising candidate for the treatment of various disorders, including pain, inflammation, anxiety, and depression. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAYXFMKQAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)


![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)